molecular formula C24H28N4O6S2 B2502898 ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 449782-07-4

ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2502898
CAS No.: 449782-07-4
M. Wt: 532.63
InChI Key: SCPMQNBWKKHMFG-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of functional groups, including a sulfamoyl group, a benzamido group, and a thieno[2,3-c]pyridine ring system

Scientific Research Applications

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the thieno[2,3-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl and benzamido groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The thieno[2,3-c]pyridine ring system may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate:

    Thieno[2,3-c]pyridine Derivatives: Similar core structure but may lack the specific functional groups present in the target compound.

    Sulfonamide Derivatives: Contain the sulfamoyl group but may not have the thieno[2,3-c]pyridine ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-4-12-28(13-5-2)36(32,33)17-9-7-16(8-10-17)22(30)26-23-20(21(25)29)18-11-14-27(15-19(18)35-23)24(31)34-6-3/h4-5,7-10H,1-2,6,11-15H2,3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPMQNBWKKHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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